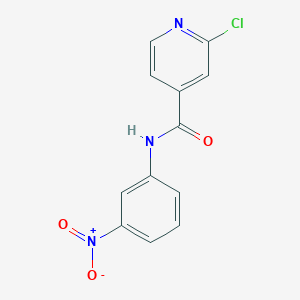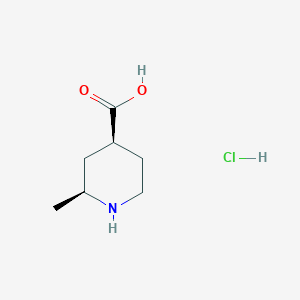![molecular formula C21H16ClNO3 B12117233 5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)
5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole sind wichtige heterocyclische Systeme, die in vielen Naturprodukten und Medikamenten vorkommen. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Naphthalen-Rest beinhaltet, der über eine Propyl-Kette mit einem Indol-Kern verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion umfasst typischerweise mehrere Schritte. Eine gängige Methode ist die Fischer-Indol-Synthese, die die Reaktion von Phenylhydrazin mit einem Keton unter sauren Bedingungen beinhaltet, um den Indol-Kern zu bilden . Der Naphthalen-Rest kann durch eine Etherifizierungsreaktion eingeführt werden, bei der Naphthol mit einem geeigneten Alkylhalogenid reagiert .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel umfassen, um die Reaktionen zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Ketone in Alkohole umzuwandeln oder Halogenatome zu entfernen.
Substitution: Die Chlor-Gruppe kann durch andere Nucleophile ersetzt werden, wie z. B. Amine oder Thiole.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid . Die Reaktionsbedingungen können variieren, aber sie beinhalten häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Aldehyden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Indol-Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Es kann bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion verändern. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder der Modulation von Signaltransduktionswegen .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove halogen atoms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon, das am Wachstum und an der Entwicklung beteiligt ist.
5-Fluor-3-phenyl-1H-indol-2-carbonyl-Derivate: Bekannt für ihre antivirale Aktivität.
1-Chlor-3-(Naphthalen-1-yloxy)propan-2-ol: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
5-Chlor-1-[3-(Naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indol-2,3-dion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, einzigartig. Seine Struktur ermöglicht vielfältige Anwendungen in der wissenschaftlichen Forschung und in der Industrie, wodurch es eine wertvolle Verbindung für weitere Untersuchungen ist .
Eigenschaften
Molekularformel |
C21H16ClNO3 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
5-chloro-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C21H16ClNO3/c22-15-9-10-18-17(13-15)20(24)21(25)23(18)11-4-12-26-19-8-3-6-14-5-1-2-7-16(14)19/h1-3,5-10,13H,4,11-12H2 |
InChI-Schlüssel |
VCGPPVJYGITGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12117160.png)
![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)


![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
